molecular formula C6H10FN B12817190 Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B12817190
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-PBXRRBTRSA-N
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Description

Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m1/s1

InChI Key

OAJNJXJCKQKODM-PBXRRBTRSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane typically involves an epimerization-lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and the azabicyclo structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

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